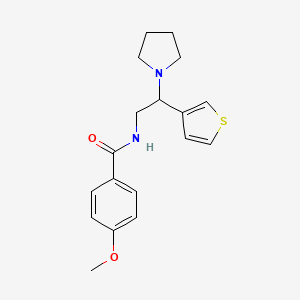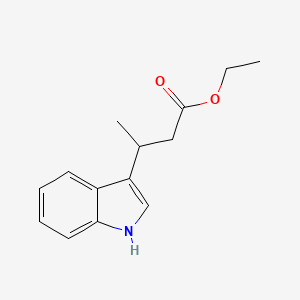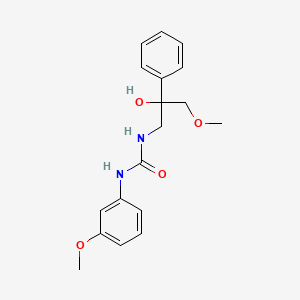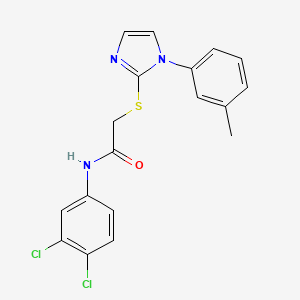
4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide, also known as MPPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. MPPT is a selective agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in various regions of the brain.
Mechanism Of Action
4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide acts as a selective agonist of TAAR1, which is a G protein-coupled receptor that is expressed in various regions of the brain, including the prefrontal cortex, striatum, and amygdala. Activation of TAAR1 by 4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide leads to the activation of adenylate cyclase and the subsequent increase in cyclic AMP (cAMP) levels. This signaling pathway leads to the modulation of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects
4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide has been shown to have various biochemical and physiological effects in animal models. In rats, 4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide has been shown to increase dopamine release in the prefrontal cortex and striatum, leading to changes in behavior and cognition. 4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide has also been shown to decrease anxiety-like behavior in mice and to have antidepressant-like effects in rats. Additionally, 4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide has been shown to modulate the release of norepinephrine and serotonin in various brain regions.
Advantages And Limitations For Lab Experiments
4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide has several advantages for lab experiments, including its selectivity for TAAR1 and its ability to modulate neurotransmitter release in a dose-dependent manner. However, 4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide also has some limitations, including its complex synthesis method and its potential for off-target effects. Researchers must carefully control for these factors when using 4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide in lab experiments.
Future Directions
There are several future directions for research on 4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide. One area of interest is the role of TAAR1 in addiction and substance abuse. 4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide has been shown to reduce cocaine self-administration in rats, suggesting that TAAR1 may be a potential target for the treatment of addiction. Another area of interest is the role of TAAR1 in cognition and memory. 4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide has been shown to improve working memory in rats, suggesting that TAAR1 may play a role in cognitive function. Further research is needed to fully understand the potential applications of 4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide in neuroscience.
Synthesis Methods
The synthesis of 4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide involves several steps, including the reaction of 4-methoxybenzoyl chloride with 2-(pyrrolidin-1-yl)ethanamine to form 4-methoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzamide. This intermediate product is then reacted with thiophene-3-carboxaldehyde in the presence of sodium triacetoxyborohydride to yield the final product, 4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide. The synthesis of 4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide has been extensively studied in scientific research due to its potential applications in the field of neuroscience. TAAR1 is involved in the regulation of various neurotransmitters, including dopamine, serotonin, and norepinephrine. Activation of TAAR1 by 4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide has been shown to modulate the release of these neurotransmitters, leading to changes in behavior and cognition. 4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide has been used in various animal models to study the role of TAAR1 in addiction, depression, and anxiety.
properties
IUPAC Name |
4-methoxy-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-22-16-6-4-14(5-7-16)18(21)19-12-17(15-8-11-23-13-15)20-9-2-3-10-20/h4-8,11,13,17H,2-3,9-10,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZWSTOYBZVUIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2618759.png)

![6-(benzylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2618764.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2618767.png)
![Methyl 2-(4'-pentyl[1,1'-biphenyl]-4-yl)acetate](/img/structure/B2618769.png)




![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2618778.png)
![N-(3-acetylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2618779.png)

![2-{[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2618781.png)